molecular formula C6H5ClFN B1592603 2-(Chloromethyl)-6-fluoropyridine CAS No. 315180-16-6

2-(Chloromethyl)-6-fluoropyridine

Cat. No.: B1592603
CAS No.: 315180-16-6
M. Wt: 145.56 g/mol
InChI Key: BVTWZGOQNBFJEL-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a chloromethyl group and a fluorine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-6-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the chloromethylation of 6-fluoropyridine using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available pyridine derivatives. The process often includes halogenation, chloromethylation, and purification steps to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-6-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines are commonly used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

  • Substituted pyridine derivatives
  • Pyridine N-oxides
  • Reduced pyridine compounds

Scientific Research Applications

2-(Chloromethyl)-6-fluoropyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-fluoropyridine involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This modification can lead to changes in the biological activity of these molecules, resulting in various pharmacological effects .

Comparison with Similar Compounds

  • 2-(Chloromethyl)-5-fluoropyridine
  • 2-(Chloromethyl)-4-fluoropyridine
  • 2-(Chloromethyl)-3-fluoropyridine

Comparison: 2-(Chloromethyl)-6-fluoropyridine is unique due to the specific positioning of the fluorine atom on the pyridine ring, which can influence its reactivity and biological activity. Compared to its isomers, this compound may exhibit different chemical and pharmacological properties, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2-(chloromethyl)-6-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTWZGOQNBFJEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626047
Record name 2-(Chloromethyl)-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315180-16-6
Record name 2-(Chloromethyl)-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-6-fluoropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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